molecular formula C17H22N2O2 B7501284 1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone

Cat. No. B7501284
M. Wt: 286.37 g/mol
InChI Key: ZODVKZOIYGMJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a chemical compound with a molecular formula of C18H23N3O2. It is also known as CPPME and is a derivative of the piperazine family. CPPME has gained attention in the scientific community due to its potential applications in various fields, including pharmacology and medicinal chemistry.

Mechanism of Action

CPPME acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin in the brain. This leads to an increase in serotonin levels, which can have a positive effect on mood and anxiety. CPPME also has a modulatory effect on the GABA system, which is implicated in anxiety disorders.
Biochemical and Physiological Effects:
CPPME has been shown to have a positive effect on mood and anxiety in animal models. It has also been shown to have an antitumor effect in vitro and in vivo. CPPME has a low toxicity profile and does not have any significant side effects.

Advantages and Limitations for Lab Experiments

CPPME has several advantages for lab experiments, including its low toxicity profile and its potential use as an antidepressant and anxiolytic agent. However, CPPME is relatively new and has not been extensively studied, which limits its potential applications.

Future Directions

There are several future directions for CPPME research, including further studies on its antitumor activity and its potential use as an antidepressant and anxiolytic agent. Additionally, CPPME could be studied for its potential use in treating other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further studies on the pharmacokinetics and pharmacodynamics of CPPME are also needed to fully understand its potential applications.

Synthesis Methods

CPPME can be synthesized using a multi-step process that involves the reaction of piperazine, cyclopropanecarbonyl chloride, and 4-methylacetophenone. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure CPPME.

Scientific Research Applications

CPPME has shown potential in various scientific research areas, including pharmacology and medicinal chemistry. CPPME has been studied for its antitumor activity, with promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antidepressant and anxiolytic agent. CPPME has shown to have a modulatory effect on the serotonin system, which is implicated in depression and anxiety disorders.

properties

IUPAC Name

1-[4-(cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-13-2-4-14(5-3-13)12-16(20)18-8-10-19(11-9-18)17(21)15-6-7-15/h2-5,15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODVKZOIYGMJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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